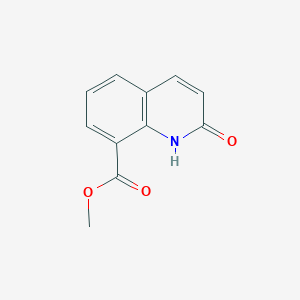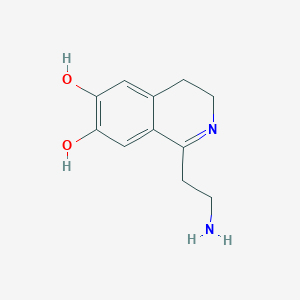
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is a compound of significant interest in the fields of chemistry and biology. This compound features a unique structure that includes an isoquinoline core with hydroxyl groups at the 6 and 7 positions and an aminoethyl side chain at the 1 position. Its structural complexity and functional groups make it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the isoquinoline core, followed by functionalization to introduce the hydroxyl groups and the aminoethyl side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the isoquinoline core or the side chain.
Substitution: Functional groups on the isoquinoline ring or the aminoethyl side chain can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole: Shares the aminoethyl side chain but differs in the core structure.
2-(2-Aminoethylamino)ethanol: Similar side chain but different core structure.
N-(2-Aminoethyl)-1-aziridineethanamine: Similar side chain but different core structure.
Uniqueness: 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is unique due to its specific combination of functional groups and the isoquinoline core
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2 |
InChI-Schlüssel |
GFVZIVKXTUEVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=CC(=C(C=C21)O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
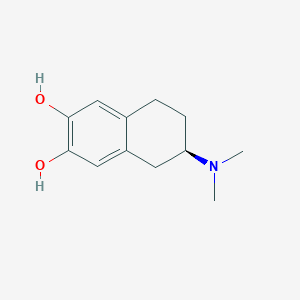
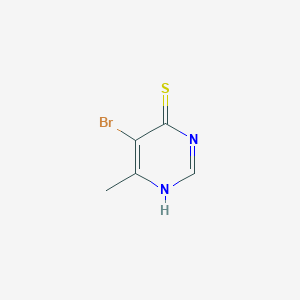
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

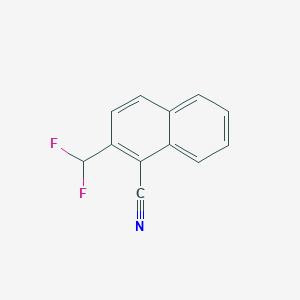
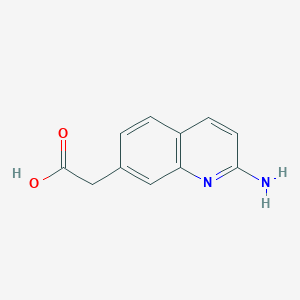


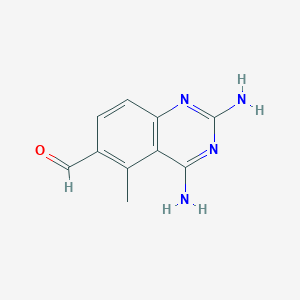
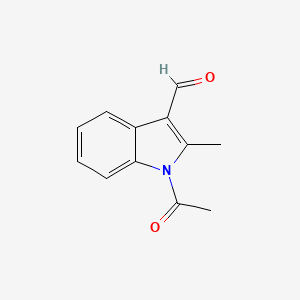
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)

